Enantiomeric Fidelity: (S)-CMHA vs. (R)-CMHA in Pharmacologically Active Pregabalin Production
The (S)-configuration of 3-cyano-5-methylhexanoic acid is the sole stereochemical form that yields pharmacologically active (S)-pregabalin upon hydrogenation. Pharmacological studies establish that only the (S)-enantiomer of pregabalin is responsible for drug activity, whereas the (R)-enantiomer is inactive at the α₂δ calcium channel target [1]. Consequently, (R)-3-cyano-5-methylhexanoic acid (CAS 181289-36-1) is classified industrially as Pregabalin Impurity 62—a reference standard and impurity marker—not as a viable synthetic intermediate . No quantity of (R)-CMHA can be converted to active API.
| Evidence Dimension | Pharmacological activity of derived pregabalin enantiomer |
|---|---|
| Target Compound Data | Yields exclusively (S)-pregabalin (pharmacologically active enantiomer) |
| Comparator Or Baseline | (R)-3-cyano-5-methylhexanoic acid (CAS 181289-36-1): yields (R)-pregabalin (pharmacologically inactive at α₂δ calcium channels) |
| Quantified Difference | Complete loss of therapeutic activity—(R)-enantiomer is inactive [1] |
| Conditions | Established pharmacological profiling of pregabalin enantiomers at voltage-gated calcium channel α₂δ subunits |
Why This Matters
Procurement of the incorrect enantiomer yields material with zero synthetic utility for API manufacturing, making enantiomeric specification the single most critical procurement parameter.
- [1] US Patent 9,422,230. Process for the preparation of an anticonvulsant agent pregabalin hydrochloride. Justia Patents. https://patents.justia.com/patent/9422230 View Source
